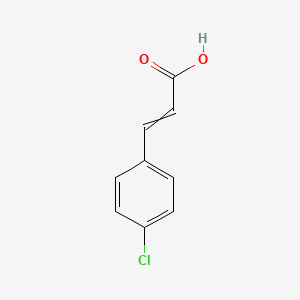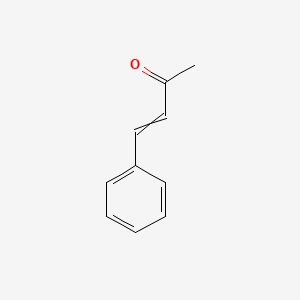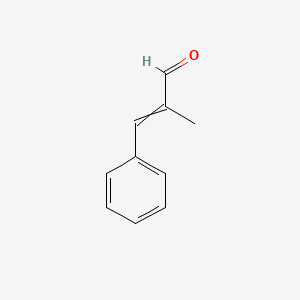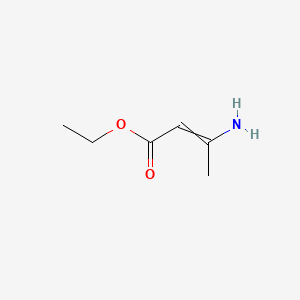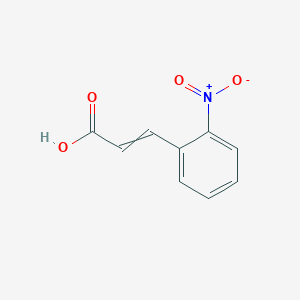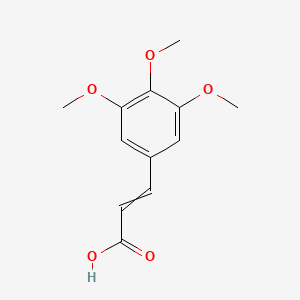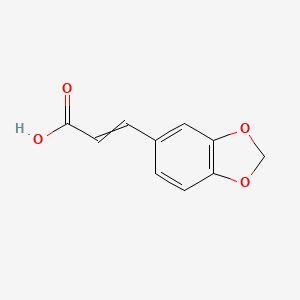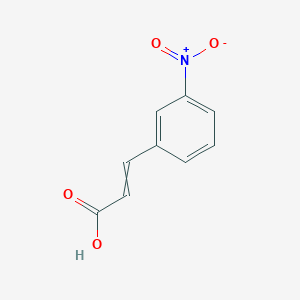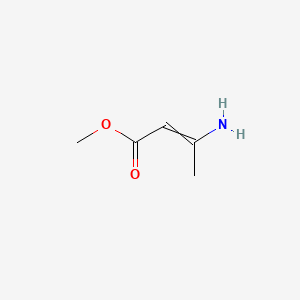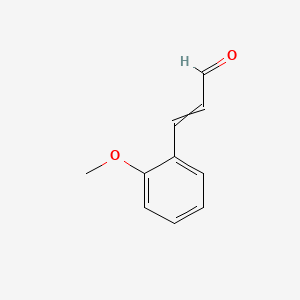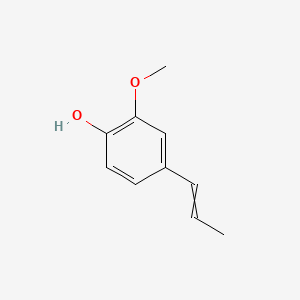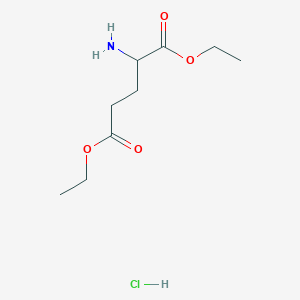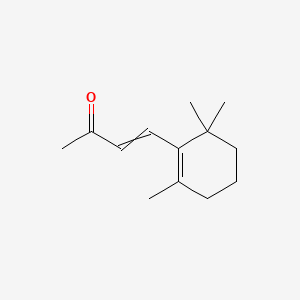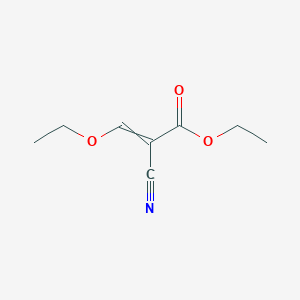
Ethyl ethoxymethylenecyanoacetate
Übersicht
Beschreibung
Ethyl ethoxymethylenecyanoacetate is an organic compound with the chemical formula C8H11NO3. It is known for its role as a versatile intermediate in organic synthesis, particularly in the formation of various heterocyclic compounds. This compound is characterized by its pale yellow crystalline appearance and is relatively stable under standard storage conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl ethoxymethylenecyanoacetate can be synthesized through multiple methods. One common approach involves the reaction of ethyl cyanoacetate with triethyl orthoformate and acetic acid. The reaction typically occurs under reflux conditions, resulting in the formation of this compound . Another method involves the use of hydrogen chloride in ethanol, where the reaction mixture is refluxed to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ethoxymethylenecyanoacetate undergoes various chemical reactions, including:
Michael Addition: This compound acts as a Michael acceptor in reactions with nucleophiles, leading to the formation of various adducts.
Condensation Reactions: It participates in condensation reactions with amines and hydrazines to form heterocyclic compounds.
Common Reagents and Conditions
Michael Addition: Typically involves the use of bases such as sodium ethoxide or potassium tert-butoxide.
Condensation Reactions: Often carried out in the presence of acidic or basic catalysts, depending on the specific reaction.
Cyanation: Utilizes copper catalysts and di-tert-butyl peroxide (DTBP) under ligand-free conditions.
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as pyrazoles, pyrimidines, and triazoles .
Wissenschaftliche Forschungsanwendungen
Ethyl ethoxymethylenecyanoacetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl ethoxymethylenecyanoacetate primarily involves its role as a Michael acceptor. In this capacity, it reacts with nucleophiles to form stable adducts, which can then undergo further transformations to yield various products. The compound’s reactivity is attributed to the presence of the electron-withdrawing cyano and ester groups, which activate the methylene group towards nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Ethyl ethoxymethylenecyanoacetate can be compared with similar compounds such as:
Diethyl ethoxymethylenemalonate: Another Michael acceptor used in organic synthesis.
Ethyl cyanoacetate: A related compound with similar reactivity but different applications.
Ethyl 2-cyano-3-ethoxyacrylate: Shares structural similarities and is used in similar synthetic applications.
This compound stands out due to its unique combination of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Eigenschaften
IUPAC Name |
ethyl 2-cyano-3-ethoxyprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGNAIGXYODKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-05-3 | |
| Record name | Ethyl (ethoxymethylene)cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
